Cap-dependent endonuclease-IN-21
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Overview
Description
Cap-dependent endonuclease-IN-21 is a compound known for its inhibitory effects on the cap-dependent endonuclease enzyme, which is crucial for the transcription of viral RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cap-dependent endonuclease-IN-21 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically starts with the preparation of a core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis procedures to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Techniques such as crystallization, chromatography, and distillation are often employed in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
Cap-dependent endonuclease-IN-21 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, and electrophiles like alkyl halides or acyl chlorides under controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new carbon-carbon or carbon-heteroatom bonds.
Scientific Research Applications
Cap-dependent endonuclease-IN-21 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of endonuclease inhibition and to develop new synthetic methodologies.
Biology: Employed in research to understand the role of cap-dependent endonucleases in viral replication and transcription.
Medicine: Investigated for its potential as an antiviral drug, particularly against influenza viruses, by inhibiting the cap-snatching mechanism of viral RNA transcription.
Industry: Utilized in the development of new antiviral therapies and in the production of related compounds with improved efficacy and safety profiles.
Mechanism of Action
Cap-dependent endonuclease-IN-21 exerts its effects by inhibiting the cap-dependent endonuclease enzyme, which is essential for the initiation of viral RNA transcription. This enzyme cleaves the 5’ cap structure of host pre-mRNAs, providing primers for viral RNA synthesis. By inhibiting this enzyme, this compound prevents the cap-snatching process, thereby blocking viral replication and transcription. The molecular targets involved include the active site of the endonuclease enzyme and the associated metal ions required for its catalytic activity.
Comparison with Similar Compounds
Cap-dependent endonuclease-IN-21 is unique in its specific inhibition of the cap-dependent endonuclease enzyme. Similar compounds include:
Baloxavir marboxil: Another cap-dependent endonuclease inhibitor used as an antiviral drug against influenza viruses.
Tanshinone I: Identified as a cap-dependent endonuclease inhibitor with broad-spectrum antiviral effects.
Emodin: Exhibits inhibitory activity against cap-dependent endonucleases and has potential antiviral applications.
Compared to these compounds, this compound may offer distinct advantages in terms of potency, selectivity, and safety profile, making it a promising candidate for further development and research.
Properties
Molecular Formula |
C26H23F2N3O7 |
---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[(2R,12S)-5,6-difluoro-13-methyl-14,17-dioxo-2-phenyl-9-oxa-1,13,20-triazatetracyclo[10.8.0.03,8.015,20]icosa-3,5,7,15,18-pentaen-16-yl]oxymethyl methyl carbonate |
InChI |
InChI=1S/C26H23F2N3O7/c1-29-21-9-11-36-20-13-18(28)17(27)12-16(20)22(15-6-4-3-5-7-15)31(21)30-10-8-19(32)24(23(30)25(29)33)37-14-38-26(34)35-2/h3-8,10,12-13,21-22H,9,11,14H2,1-2H3/t21-,22+/m0/s1 |
InChI Key |
NKFNQBUTOXCBGL-FCHUYYIVSA-N |
Isomeric SMILES |
CN1[C@@H]2CCOC3=CC(=C(C=C3[C@H](N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Canonical SMILES |
CN1C2CCOC3=CC(=C(C=C3C(N2N4C=CC(=O)C(=C4C1=O)OCOC(=O)OC)C5=CC=CC=C5)F)F |
Origin of Product |
United States |
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